Naphthionic acid

概要

説明

. It is one of several aminonaphthalenesulfonic acids, which are derivatives of naphthalene containing both amine and sulfonic acid functional groups. Naphthionic acid appears as a white solid, although commercial samples can sometimes appear gray . This compound is primarily used in the synthesis of azo dyes, such as Rocceline (Solid Red A) .

準備方法

Naphthionic acid is typically prepared by treating 1-aminonaphthalene with sulfuric acid . The process involves heating 1-nitronaphthalene with ammonium sulfite, although this method can produce byproducts such as 1-aminonaphthalene-2,4-disulfonic acid, making it less attractive for large-scale production . Industrial production methods focus on optimizing the reaction conditions to minimize byproduct formation and maximize yield.

化学反応の分析

Naphthionic acid undergoes several types of chemical reactions, including:

Diazotization: The amino group of this compound can be diazotated and then coupled with other compounds, such as β-naphthol, to form azo dyes.

Substitution Reactions: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to diazotization and substitution.

Common reagents used in these reactions include sulfuric acid, sodium nitrite, and β-naphthol. The major products formed from these reactions are typically azo dyes, which are widely used in the textile industry .

科学的研究の応用

Chemical Properties and Structure

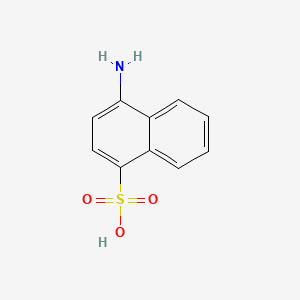

- Chemical Formula : C₁₀H₉NO₃S

- CAS Number : 84-86-6

- Molecular Weight : 223.25 g/mol

- Appearance : White to light yellow solid

- Solubility : Sparingly soluble in dichloromethane; soluble in aqueous base

Scientific Research Applications

Naphthionic acid is primarily utilized in the following areas:

Chemistry

-

Azo Dye Synthesis : this compound serves as a key intermediate in the production of various azo dyes, which are widely used for coloring textiles and other materials. The compound undergoes diazotization to form diazonium salts that couple with other compounds to create vibrant dyes.

Azo Dye Example Chemical Structure Congo Red Congo Red Food Red 3 Food Red 3

Biology and Medicine

- Biochemical Probes : this compound is investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. This interaction can influence cellular processes and pathways.

- Therapeutic Applications : Its sodium salt has been explored for non-toxic hemostatic properties and as a metabolite of azo dyes, indicating potential therapeutic uses.

Industrial Applications

- Dye Industry : The primary application of this compound is in the dye industry for producing stable and vibrant azo dyes. These dyes are crucial for textiles, plastics, and inks.

- Corrosion Inhibitors : Refined naphthenic acids derived from this compound are used in producing oil-soluble metal soaps and corrosion inhibitors.

Case Study 1: Azo Dye Production

A study conducted by researchers at Quaid-i-Azam University demonstrated the effectiveness of this compound in synthesizing azo dyes. The process involved diazotization followed by coupling reactions, resulting in high yields of various dye products. This study highlighted the importance of optimizing reaction conditions to enhance product stability and color intensity.

Case Study 2: Biochemical Interactions

Research published in the Royal Society of Chemistry explored the interactions between this compound and cellular enzymes involved in dye synthesis. It was found that this compound activates specific genes that increase enzyme production necessary for azo dye formation, showcasing its role as a regulatory compound in biochemical pathways.

Environmental Impact

This compound has been analyzed for its environmental fate and toxicity. It exhibits low to moderate acute toxicity levels in mammals, making it relatively safe for industrial applications when handled properly. However, further studies are required to fully understand its long-term environmental impact.

作用機序

The primary mechanism of action of naphthionic acid involves its role as an intermediate in the synthesis of azo dyes. The amino group of this compound is diazotated to form a diazonium salt, which then undergoes coupling reactions with other compounds to form azo dyes . These dyes exhibit their effects through the formation of stable, colored compounds that bind to textile fibers.

類似化合物との比較

Naphthionic acid is one of several aminonaphthalenesulfonic acids. Similar compounds include:

- 1-Aminonaphthalene-2-sulfonic acid

- 1-Aminonaphthalene-3-sulfonic acid

- 1-Aminonaphthalene-4-sulfonic acid

Compared to these similar compounds, this compound is unique due to its specific position of the amino and sulfonic acid groups on the naphthalene ring, which influences its reactivity and the types of azo dyes it can produce .

生物活性

Naphthionic acid, a derivative of naphthalene, has garnered attention due to its various biological activities and potential toxicological effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, focusing on its effects on aquatic organisms, potential endocrine disruption, and implications for human health.

Overview of this compound

This compound is primarily known for its use in industrial applications, particularly in the production of dyes and as a chemical intermediate. Its environmental presence is often linked to petroleum products and oil sands wastewater, raising concerns about its biological effects on ecosystems and human health.

Aquatic Organisms

Research indicates that this compound significantly affects aquatic life, particularly amphibians. A study on Lithobates pipiens (northern leopard frogs) exposed to naphthenic acids (NAs) revealed developmental delays and metabolic disruptions. Tadpoles exposed to concentrations of 1 and 2 mg/L for 75 days exhibited reduced growth rates, decreased glycogen stores, and increased triglyceride levels, indicating impaired energy metabolism and liver function .

Moreover, another study highlighted that exposure to varying concentrations of NAs resulted in a concentration-dependent reduction in growth and chlorophyll fluorescence in microalgae species such as Heterosigma akashiwo. Specifically, at 16 mg/L concentration, significant reductions in cell density were observed compared to control groups .

| Organism | Exposure Concentration (mg/L) | Observed Effects |

|---|---|---|

| Lithobates pipiens (tadpoles) | 1-2 | Reduced growth, decreased glycogen, increased triglycerides |

| Heterosigma akashiwo (microalgae) | 4-16 | Decreased cell density, reduced chlorophyll fluorescence |

Endocrine Disruption

This compound has also been implicated in endocrine disruption. In studies involving male frogs exposed to NAs, significant reductions in testosterone conversion were noted due to the inhibition of the enzyme 5α-reductase. This disruption may lead to altered reproductive behaviors and developmental anomalies . The research indicated that exposure levels commonly found in contaminated environments could lead to observable endocrine effects.

Case Study 1: Developmental Toxicity in Frogs

A comprehensive study investigated the effects of NAs on the development of Xenopus tropicalis embryos. The results indicated that sublethal concentrations (2-14 mg/L) led to various developmental abnormalities including edema and cranial deformities. Transcriptomic analyses revealed disruptions in multiple gene pathways related to gut function and cartilage development .

Case Study 2: Toxicity Assessment in Microalgae

Another study assessed the impact of NAs on microalgal species over time. It was found that as the concentration increased, there was a corresponding rise in toxicity levels affecting cell morphology and chlorophyll fluorescence parameters. The study concluded that prolonged exposure exacerbated the toxic effects on microalgae populations .

特性

IUPAC Name |

4-aminonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZRRZAVMCAKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-13-2 (mono-hydrochloride salt) | |

| Record name | Naphthionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3058909 | |

| Record name | 4-Amino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-86-6, 90459-10-2, 71342-91-1 | |

| Record name | 4-Amino-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthalenesulfonic acid, 4-amino-, diazotized, coupled with diazotized aniline and resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-naphthalenesulfonic acid, 4-amino-, diazotized, coupled with Dyer’s mulberry (Chlorophora tinctoria) extract | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZIK65C5CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data of naphthionic acid?

A1: this compound has the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A: While specific spectroscopic data is not extensively discussed in the provided research, this compound and its derivatives can be characterized using techniques such as UV-Vis spectrophotometry [, , ], infrared (IR) spectroscopy [, ], and nuclear magnetic resonance (NMR) spectroscopy []. UV-Vis spectrophotometry is particularly useful for monitoring the degradation of azo dyes containing this compound, as the formation and degradation of intermediates often involve changes in absorbance [, ].

Q3: How does this compound interact with biological systems?

A: this compound is a metabolite of certain azo dyes, including the food coloring Carmoisine [, , ]. Research indicates that it doesn't appear to be significantly absorbed by the body following the ingestion of Carmoisine [].

Q4: Is this compound toxic?

A4: While the provided research doesn't directly address the toxicity of this compound, it's important to note that some azo dyes and their metabolites have been associated with health concerns. Further research is needed to fully understand the potential toxicological effects of this compound.

Q5: What is the primary application of this compound?

A: this compound is primarily recognized as a starting material in the production of azo dyes [, , , ].

Q6: How is this compound used in studying the degradation of azo dyes?

A: this compound serves as a key marker for assessing the breakdown of certain azo dyes like Amaranth [] and Carmoisine [, , ]. Its presence in degraded solutions provides insights into the degradation pathways and the potential environmental fate of these dyes.

Q7: What factors influence the degradation of azo dyes containing this compound?

A: Factors such as temperature [, ], light exposure [, ], pH [, , ], and the presence of other compounds like ascorbic acid [, ] significantly impact the degradation kinetics of azo dyes containing napthionic acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。